molecular formula C15H15N3O3 B6240108 tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate CAS No. 2758001-82-8

tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate

Cat. No. B6240108
CAS RN: 2758001-82-8
M. Wt: 285.3
InChI Key:
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Description

Tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate (TBOC) is a synthetic compound used in the synthesis of various organic compounds. As an organic compound, it is composed of carbon, hydrogen, nitrogen, and oxygen, and is a member of the carbamate class of compounds. TBOC has a wide range of applications in scientific research, from its use as a reagent in organic synthesis to its use as a fluorescent dye in microscopy and spectroscopy.

Scientific Research Applications

Tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent dye in microscopy and spectroscopy, and as a fluorescent label in immunoassays. It can also be used as a fluorescent substrate for enzymes, such as alkaline phosphatase, and as a fluorescent tag in protein structure determination. Additionally, this compound has been used in the synthesis of various organic compounds, such as amino acids and peptides.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate is not fully understood. However, it is believed that the carbamate group of this compound is responsible for its fluorescent properties. The carbamate group absorbs light in the ultraviolet and visible regions of the spectrum, and then emits light in the visible and near-infrared regions of the spectrum. This emission of light is what gives this compound its fluorescent properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of alkaline phosphatase in vitro. Additionally, this compound has been shown to have some effects on cell viability, but the exact mechanism of action is not known.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate in laboratory experiments is its fluorescent properties. This compound can be used as a fluorescent label or dye in a variety of experiments, such as microscopy, spectroscopy, and immunoassays. Additionally, this compound can be used as a fluorescent substrate for enzymes, such as alkaline phosphatase. The main limitation of using this compound in laboratory experiments is its cost. This compound is a relatively expensive compound, and therefore its use in experiments may be limited by its cost.

Future Directions

The potential future directions for tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate include its use in drug discovery and development, its use in the synthesis of new organic compounds, its use as a fluorescent label in protein structure determination, and its use as a fluorescent substrate for enzymes. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, and to develop new applications for this compound in scientific research.

Synthesis Methods

Tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate can be synthesized from the reaction of tert-butyl isocyanate and 2-cyanophenol. In this reaction, the isocyanate group of the tert-butyl isocyanate reacts with the hydroxyl group of the 2-cyanophenol to form the carbamate group of this compound. The reaction occurs in a polar solvent such as methanol, and is catalyzed by an acid such as hydrochloric acid. The reaction is relatively simple and can be completed in a few minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate involves the reaction of tert-butyl carbamate with 2-cyanophenyl isocyanate, followed by cyclization with 2-amino-2-oxoethyl acetate to form the oxazole ring.", "Starting Materials": [ "tert-butyl carbamate", "2-cyanophenyl isocyanate", "2-amino-2-oxoethyl acetate" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 2-cyanophenyl isocyanate in the presence of a base such as triethylamine to form tert-butyl N-[2-cyanophenyl]carbamate.", "Step 2: tert-butyl N-[2-cyanophenyl]carbamate is then reacted with 2-amino-2-oxoethyl acetate in the presence of a base such as potassium carbonate to form tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate.", "Step 3: The product is purified by column chromatography to obtain the final compound." ] }

CAS RN

2758001-82-8

Molecular Formula

C15H15N3O3

Molecular Weight

285.3

Purity

95

Origin of Product

United States

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